3,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine

Flavor Chemistry Food Additives Analytical Chemistry

3,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine (CAS 38917-62-3) is a heterocyclic pyrazine derivative with the molecular formula C9H12N2 and a molecular weight of 148.2050 g/mol. It belongs to the dihydrocyclopentapyrazine class of compounds, which are known for their potent roasted, nutty, and earthy organoleptic properties.

Molecular Formula C9H12N2
Molecular Weight 148.20 g/mol
CAS No. 38917-62-3
Cat. No. B13821576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine
CAS38917-62-3
Molecular FormulaC9H12N2
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC1=C(N=C2CCCC2=N1)C
InChIInChI=1S/C9H12N2/c1-6-3-4-8-9(6)11-7(2)5-10-8/h5-6H,3-4H2,1-2H3
InChIKeyBSJXUYSXMSRKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly soluble in water;  soluble in oils, organic solvents
very soluble (in ethanol)

Procurement Guide: 3,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine (CAS 38917-62-3) for Flavor Development


3,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine (CAS 38917-62-3) is a heterocyclic pyrazine derivative with the molecular formula C9H12N2 and a molecular weight of 148.2050 g/mol [1]. It belongs to the dihydrocyclopentapyrazine class of compounds, which are known for their potent roasted, nutty, and earthy organoleptic properties [2]. This compound is listed as FEMA GRAS 4702 and JECFA 2128, indicating its regulatory acceptance for use as a flavoring agent in food applications [3].

Why 3,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine Cannot Be Readily Substituted with Other Pyrazine Flavorings


Generic substitution within the pyrazine class is not feasible due to the precise impact of methyl group positioning on the cyclopentapyrazine core on both olfactory character and regulatory standing. As a specific isomer, 3,5-dimethyl-6,7-dihydro-5H-cyclopentapyrazine is defined by a compositional identity that is often encountered as a component of a mixture (comprising 60-100% 2,5-isomer and up to 40% 3,5-isomer) under FEMA 4702 [1]. Its organoleptic profile, described as a more earthy nuttiness compared to its 2,5-isomer [2], and its distinct formation pathway during the roasting of cysteine and rhamnose [3], provide a unique value proposition. Selecting an alternative pyrazine like 2,3,5-trimethylpyrazine, which has a divergent musty, potato, and cocoa profile, would fundamentally alter the intended flavor outcome [4].

Quantitative Evidence for Selecting 3,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine Over Close Analogs


Isomer Ratio and Compositional Identity in Flavor Ingredient Mixtures

This compound is distinguished by its specific compositional identity as part of a defined flavor ingredient mixture. Unlike a single, isolated molecule, FEMA 4702 is defined as a mixture where 3,5-dimethyl-6,7-dihydro-5H-cyclopentapyrazine can constitute up to 40% of the total composition, with the 2,5-isomer making up the remaining 60-100% [1]. This precise isomer ratio is critical for achieving a consistent and complex flavor profile that is more earthy than the 2,5-isomer alone, a nuance documented in flavorist evaluations [2].

Flavor Chemistry Food Additives Analytical Chemistry

Regulatory GRAS Status and Defined Safety Threshold

The compound carries a FEMA GRAS designation (No. 4702) and a JECFA evaluation (No. 2128) [1]. This regulatory acceptance is underpinned by a specific Threshold of Toxicological Concern (TTC) or related safety metric. For a close structural analog, 2,5-dimethyl-6,7-dihydro-5H-cyclopentapyrazine, a Threshold of Concern of 540 μg/person/day has been established, placing it in Cramer Class II [2]. This quantitative safety limit provides a concrete basis for formulation and is not automatically transferable to other, unassessed pyrazine derivatives [3].

Food Safety Regulatory Affairs Toxicology

Odor and Flavor Profile Differentiation by Isomer

Quantitative sensory analysis reveals distinct flavor profiles between this compound's mixture and other alkylpyrazines. The mixture containing 3,5-dimethyl-6,7-dihydro-5H-cyclopentapyrazine is characterized by dominant descriptors of Roasted (56.03%), Earthy (51.77%), and Potato (45.63%) [1]. In contrast, 2,3,5-trimethylpyrazine presents a different profile with dominant Musty, Nutty, and Powdery Cocoa notes [2]. Furthermore, flavorist accounts explicitly note that 2,5-dimethyl-6,7-dihydro-5H-cyclopentapyrazine has a similar nutty character but is "perhaps a little more earthy" than its 5-methyl analog [3].

Sensory Science Flavor Development Organoleptic Analysis

Synthetic Route and Precursor Differentiation

The compound can be synthesized via a distinct route involving the condensation of cyclopentenolones with alkylenediamines or aliphatic α-diketones with 1,2-diaminocyclopentanes [1]. This contrasts with its natural formation, which is known to occur specifically from the reaction of cysteine and rhamnose under roasting conditions [2]. This dual knowledge of synthetic and biosynthetic pathways is not uniformly documented for all pyrazine analogs, providing a unique advantage for optimizing both artificial flavor production and understanding its formation in processed foods [3].

Synthetic Chemistry Flavor Biogenesis Process Chemistry

Natural Occurrence Breadth in Savory Food Matrices

This compound has been detected across a unique range of savory and roasted food matrices, including beef, coffee, cocoa, earth almond, roast almonds, walnut, and hazelnut [1]. While other pyrazines like 2-ethyl-3,5-dimethylpyrazine are also found in coffee and nuts [2], the specific combination of foods where this compound is present—particularly beef and earth almond—underscores its role in complex, savory flavor profiles. The breadth of its natural occurrence is broader than many simpler alkylpyrazines, which are often more narrowly associated with coffee or cocoa alone [3].

Food Science Metabolomics Natural Flavor Constituents

Computed Physicochemical Properties and ADMET Profile

Computational models provide a quantitative profile of the compound's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The compound has an estimated XLogP3-AA of 1.2 [1] and a topological polar surface area (TPSA) of 25.8 Ų [2]. ADMET predictions suggest high probability for human intestinal absorption (HIA+: 0.9914) and blood-brain barrier penetration (BBB+: 0.9901), while being a non-inhibitor of P-glycoprotein (0.8307) [2]. These data, while predictive, offer a comparative baseline that can be used to differentiate this compound from other pyrazine analogs that may have significantly different predicted properties, particularly in applications beyond flavoring.

Computational Chemistry ADMET Drug Design

Key Application Scenarios for 3,5-Dimethyl-6,7-dihydro-5H-cyclopentapyrazine Based on Quantitative Evidence


Savory Meat Analog and Processed Meat Flavor Development

Formulators can leverage the compound's documented natural occurrence in beef and its high roasted (56.03%) and earthy (51.77%) flavor intensities to create authentic roast beef, grilled meat, or savory plant-based protein flavors [1]. Its presence as a natural constituent provides a basis for clean-label savory flavoring systems.

Nut and Seed Flavor Enhancement for Confectionery and Bakery

Given its detection in walnut, hazelnut, earth almond, and roast almonds, this compound is a strategic choice for intensifying the roasted, nutty character in products like nut butters, chocolate confections, or baked goods. The precise isomer ratio ensures a more earthy nuttiness compared to the 2,5-isomer alone, as noted by industry flavorists [2].

Authentic Coffee and Cocoa Flavor Replication

The compound is a known volatile in both coffee and cocoa. Its defined roasted and earthy profile, in contrast to the musty, cocoa notes of 2,3,5-trimethylpyrazine, allows for targeted modulation of the top-note and body of coffee and chocolate flavors [1]. The established safety threshold of 540 μg/person/day provides a clear quantitative boundary for use level optimization [3].

Pharmaceutical and Agrochemical Lead Compound Screening

For non-flavor applications, the compound's favorable predicted ADMET profile—including high human intestinal absorption (0.9914) and blood-brain barrier penetration (0.9901)—positions it as a candidate scaffold for medicinal chemistry or crop protection research [4]. Its well-defined synthetic route facilitates the generation of derivative libraries for structure-activity relationship (SAR) studies [5].

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